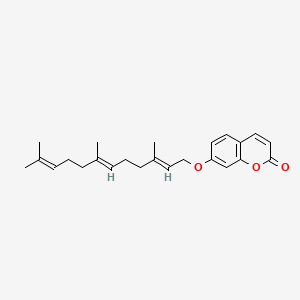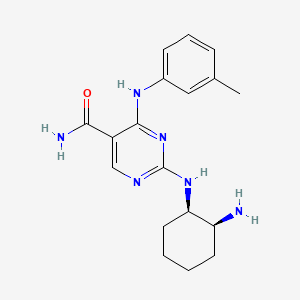
PRT-060318
Descripción general
Descripción
“2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide” is a small molecule . It belongs to the class of organic compounds known as pyrimidinecarboxamides, which are compounds containing a pyrimidine ring which bears a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring which bears a carboxamide . The chemical formula is C18H24N6O . The average weight is 340.4228 and the monoisotopic weight is 340.20115942 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average weight of 340.4228 and a monoisotopic weight of 340.20115942 . The chemical formula is C18H24N6O .
Aplicaciones Científicas De Investigación
Tratamiento de la Trombocitopenia Inducida por Heparina (TIH)
PRT-060318 ha sido estudiado como un posible tratamiento para la TIH . La TIH es una causa importante de morbilidad y mortalidad que resulta de la trombosis asociada . This compound, un nuevo inhibidor selectivo de la tirosina quinasa Syk, inhibió por completo la agregación de plaquetas humanas y de ratones transgénicos con TIH inducida por complejos inmunes de TIH . Previno tanto la trombocitopenia como la trombosis inducidas por complejos inmunes de TIH in vivo, demostrando su actividad en la TIH .
Inhibición de Syk en la Leucemia Linfocítica Crónica (LLC) y el Linfoma Difuso de Células B Grandes (LDCB)
This compound, un inhibidor de Syk altamente específico, ATP-competitivo, de molécula pequeña, tiene actividad preclínica en modelos de LLC y LDCB . La especificidad de Syk se confirmó mediante ensayos de inhibición de cinasas celulares y no celulares .
Inhibición de la Proliferación de Células de Leucemia Linfoblástica Aguda Pre-B (LLA)
Los ensayos de proliferación celular revelaron una inhibición significativa y dependiente de la dosis de la proliferación de células de LLA pre-B por this compound . De manera concordante, se detectó una reducción dependiente de la dosis de la fase S en todas las líneas celulares sensibles a this compound .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of PRT-060318 is Spleen Tyrosine Kinase (Syk) . Syk is a B cell receptor (BCR)-associated tyrosine kinase, which plays a crucial role in the maintenance and expansion of immature B cells .
Mode of Action
This compound is a highly specific, ATP-competitive, small molecular inhibitor of Syk . It inhibits Syk kinase activity, thereby preventing the activation of platelets via GPVI/FcRγ, an ITAM receptor complex .
Biochemical Pathways
The inhibition of Syk by this compound affects the signaling pathways downstream of the BCR in B cells . It also impacts the pathways downstream of the GPVI receptor in platelets . The inhibition of these pathways leads to a reduction in platelet aggregation and thrombus formation .
Pharmacokinetics
The concentration of this compound in mouse plasma was measured as 7.1 μM, 2 hours post oral dose, which is consistent with the concentration that blocked FcγRIIA-mediated platelet activation in vitro .
Result of Action
The inhibition of Syk by this compound leads to significant molecular and cellular effects. It prevents HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets . In B cell acute lymphoblastic leukemia (B-ALL), it inhibits cell proliferation in a dose-dependent manner .
Action Environment
The efficacy of this compound can be influenced by the presence of other compounds. For instance, in the presence of heparin, this compound was able to prevent heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model . .
Propiedades
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNTWOVDIXCHHS-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)
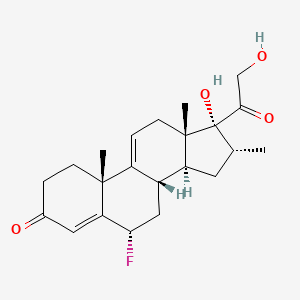
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)
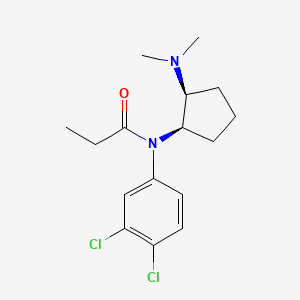
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

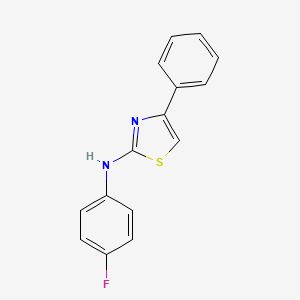
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)

